RK-682 (calcium salt)

Phosphatase selectivity Dual-specificity phosphatase VHR

Procure RK-682 (calcium salt) for its stereochemically defined (R)-enantiomer and 27-fold VHR selectivity over CD45 (IC50: 2.0 μM vs. 54 μM). Unlike racemic mixtures or sodium orthovanadate, this calcium salt induces G1/S (not G2/M) cell cycle arrest and delivers nanomolar potency in bladder cancer models (IC50: 43.2–145 nM). Its reduced aqueous solubility versus the free acid enables controlled-release experimental designs. Indispensable for SAR-driven tetronic acid library development and ERK pathway studies demanding unambiguous target engagement.

Molecular Formula C42H72CaO10
Molecular Weight 777.1 g/mol
Cat. No. B10764641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRK-682 (calcium salt)
Molecular FormulaC42H72CaO10
Molecular Weight777.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)O.CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)O.[Ca]
InChIInChI=1S/2C21H36O5.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25;/h2*18,22,24H,2-16H2,1H3;/t2*18-;/m11./s1
InChIKeyGSMKLXXXOAXSSB-ZMFXSWHNSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RK-682 (Calcium Salt): A Natural Tetronic Acid PTPase Inhibitor for Phosphatase Research and Cell Cycle Studies


RK-682 (calcium salt) (CAS 332131-32-5), chemically defined as the calcium salt of (R)-3-hexadecanoyl-5-hydroxymethyltetronic acid, is a microbial-derived tetronic acid phosphatase inhibitor originally isolated from the fermentation of Streptomyces sp. 88-682 [1]. The compound belongs to the 3-acyltetronic acid structural class, wherein the tetronic acid moiety functions as a phosphate mimic critical for phosphatase active site engagement [2]. RK-682 exhibits inhibitory activity across a range of phosphatase targets including protein tyrosine phosphatases (PTPases), dual-specificity phosphatases (DSPs), heparanase, phospholipase A2, and HIV-1 protease [1][3]. The calcium salt form (MW 775.06) is stoichiometrically distinct from the free acid (MW 368.52) and demonstrates differential physicochemical properties including reduced aqueous solubility [3][4].

Why RK-682 (Calcium Salt) Cannot Be Simply Interchanged with Related PTPase Inhibitors or Alternative Salt Forms


Generic substitution among phosphatase inhibitors in the tetronic acid class is inadvisable due to quantifiable differences in target selectivity profiles, stereochemical composition, and salt-form-dependent physicochemical behavior. RK-682 (calcium salt) exhibits a 27-fold selectivity for VHR over CD45 (IC50: 2.0 μM vs. 54 μM) [1], a profile not replicated by racemic mixtures or structural analogs. The racemic mixture (Rac)-RK-682 demonstrates a fundamentally distinct target inhibition pattern, with IC50 values of 0.7 μM against CDC25B, 8.6 μM against PTP-1B, and 12.4 μM against LMW-PTP — a selectivity fingerprint that diverges markedly from the natural R-isomer. Furthermore, the calcium salt form was serendipitously formed during silica gel chromatography and is chemically distinct from the free acid form in mass spectrometric behavior [2], with documented differences in solubility and metal-dependent activity modulation . These non-interchangeable properties are elaborated with quantitative evidence below.

Quantitative Differentiation Evidence: RK-682 (Calcium Salt) versus In-Class Comparators


VHR versus CD45 Selectivity: A 27-Fold Differential That Defines DSP-Preferring Inhibition

RK-682 (calcium salt) demonstrates a pronounced selectivity for the dual-specificity phosphatase VHR over the receptor-type tyrosine phosphatase CD45. In the same in vitro dephosphorylation assay system using recombinant enzyme preparations, the compound inhibited VHR with an IC50 of 2.0 μM and CD45 with an IC50 of 54 μM, yielding a selectivity ratio of 27:1 [1]. By comparison, the broad-spectrum PTPase inhibitor sodium orthovanadate, a common alternative in phosphatase research, inhibits CD45 and multiple other PTPases non-selectively and arrests the cell cycle at a distinctly different checkpoint (G2/M boundary phase rather than G1/S transition) [1].

Phosphatase selectivity Dual-specificity phosphatase VHR CD45 PTPase inhibition

Divergent Target Selectivity: Natural R-Isomer (RK-682 Calcium Salt) versus Racemic Mixture (Rac-RK-682)

The natural R-isomer of RK-682 (the calcium salt form) and the synthetic racemic mixture (Rac)-RK-682 exhibit fundamentally different target inhibition profiles. RK-682 calcium salt inhibits CD45 and VHR with IC50 values of 54 μM and 2.0 μM respectively, and does not inhibit cdc25B at tested concentrations [1]. In contrast, (Rac)-RK-682 demonstrates robust inhibition of CDC25B (IC50 = 0.7 μM), PTP-1B (IC50 = 8.6 μM), and LMW-PTP (IC50 = 12.4 μM) . The absolute stereochemistry of natural RK-682 was determined to be (R), and the inhibitory activities of enantiomers differ [2].

Stereochemistry Target selectivity CDC25B PTP-1B LMW-PTP

Differential Cell Cycle Arrest Point: G1/S Transition versus G2/M Boundary

RK-682 (calcium salt) and the broad-spectrum PTPase inhibitor sodium orthovanadate induce cell cycle arrest at mechanistically distinct checkpoints despite both enhancing cellular phosphotyrosine levels. In Ball-1 human B-cell leukemia cells, RK-682 treatment resulted in cell cycle arrest at the G1/S transition, whereas sodium orthovanadate induced arrest at the G2/M boundary phase [1]. Flow cytometric analysis confirmed that while both compounds elevated phosphotyrosine levels in situ (without affecting phosphoserine/threonine), their functional consequences on cell cycle progression were phase-specific and non-overlapping [1].

Cell cycle arrest G1/S transition G2/M phase PTPase inhibitors

Calcium Salt Formation: Chromatographic Conversion and Distinct Physicochemical Identity

The calcium salt of RK-682 is not a mere formulation variant but a distinct chemical entity with documented differential behavior. Sodeoka et al. (2001) demonstrated that (R)-3-hexadecanoyl-5-hydroxymethyltetronic acid (the free acid) readily converts to its calcium salt during passage through silica gel column chromatography, and this calcium salt form is identical to the originally isolated natural product RK-682 [1]. Fast atom bombardment mass spectrometric (FAB-MS) analysis confirmed distinct spectral profiles between the free acid (MW 368.52) and the calcium salt (MW 775.06, stoichiometry (C21H35O5)2·Ca) [1]. Furthermore, the presence of metal salts in experimental buffers has been shown to affect the phosphatase inhibitory activity of RK-682 due to metal complexation .

Calcium salt Physicochemical properties Metal complexation Formulation

Heparanase Inhibition: An Additional Target Engagement Not Present in Standard PTPase Inhibitors

RK-682 (calcium salt) exhibits inhibitory activity against heparanase (IC50 = 17 μM), an endo-β-D-glucuronidase implicated in tumor cell invasion, angiogenesis, and metastasis [1]. This target engagement is absent in standard PTPase-selective inhibitors such as sodium orthovanadate or phenylarsine oxide. In functional studies using human urothelial cancer cell lines MGH-U3 and T24, treatment with RK-682 reduced heparanase expression and resulted in suppression of cell invasion, migration, and adhesion abilities [2]. In a bladder cancer development mouse model, RK-682 treatment led to reduced Ki-67 positivity in bladder tissues, indicating anti-proliferative effects in vivo [2].

Heparanase Tumor invasion Angiogenesis Multi-target inhibitor

Validated Application Scenarios for RK-682 (Calcium Salt) Based on Quantitative Evidence


VHR-Selective Dual-Specificity Phosphatase Studies Requiring CD45 Discrimination

Researchers investigating VHR-mediated dual-specificity phosphatase signaling without confounding CD45 inhibition should select RK-682 (calcium salt) based on its 27-fold selectivity ratio (VHR IC50 = 2.0 μM vs. CD45 IC50 = 54 μM) [1]. This selectivity profile is particularly relevant for studies of ERK pathway regulation, where VHR dephosphorylates ERK1/2, and for experiments requiring differentiation between receptor-type and dual-specificity phosphatase contributions to cellular signaling [1].

G1/S Cell Cycle Checkpoint Investigation with Defined Phase Specificity

For cell cycle studies requiring arrest specifically at the G1/S transition rather than G2/M, RK-682 provides a mechanistically defined tool. Unlike sodium orthovanadate, which arrests cells at G2/M boundary phase, RK-682 consistently induces G1/S arrest in Ball-1 leukemia cells while maintaining equivalent phosphotyrosine elevation [1]. This differential arrest point makes RK-682 suitable for G1/S-specific mechanistic studies and for high-content screening campaigns targeting G1/S regulatory pathways [1].

Bladder Cancer Cell Viability and Migration Studies Leveraging Nanomolar Potency

In bladder cancer research models, RK-682 (calcium salt) demonstrates nanomolar potency against cell viability, with IC50 values of 78.2 nM in MGH-U3 cells, 43.2 nM in T24 cells, and 145 nM in UROtsa cells [1]. Additionally, the compound inhibits cell migration and autophagy in MGH-U3 and T24 cell lines [1], and reduces heparanase expression leading to suppressed invasion and adhesion in bladder cancer models [2]. These validated activities support procurement for investigators studying urothelial carcinoma progression and heparanase-dependent metastatic mechanisms [2].

Natural Product-Derived Lead Optimization and Tetronic Acid Library Development

Medicinal chemistry groups developing tetronic acid-based phosphatase inhibitors should procure RK-682 (calcium salt) as the stereochemically defined (R)-enantiomer scaffold for structure-activity relationship (SAR) studies. The asymmetric synthesis and absolute stereochemistry determination of RK-682 has enabled the generation of tetronic acid libraries with modified C3-position hydrophobic side chains [1]. Second-generation focused libraries (RE derivatives) derived from the 3-acyltetronic acid core structure have yielded improved cell membrane permeability and inhibitory selectivity, including the VHR-selective compound RE12 and CDC25A/B-selective RE44 [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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